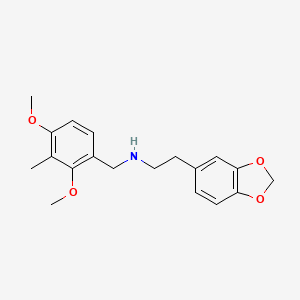

![molecular formula C18H20ClN3O2 B4627050 1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. A study by Quan (2006) described the synthesis process of a similar compound, 1-(2,3-dichlorophenyl)piperazine, from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% (Quan, 2006). Ning-wei (2005) also discussed a similar synthesis pathway, confirming the structure of the synthesized compound through IR and 1H-NMR (Li Ning-wei, 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques, including IR, 1H NMR, and X-ray diffraction. Şahin et al. (2012) synthesized and characterized a related compound using these techniques, providing insights into the structural properties and stability of the compound through hydrogen bonding and π...π interactions (Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives exhibit a range of chemical reactions and properties, influenced by their functional groups and molecular structure. For example, Carceller et al. (1993) explored the synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, revealing the importance of substituent types on the compound's potency (Carceller et al., 1993).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Patel et al. (2012) discussed the synthesis and in vitro pharmacological evaluations of novel triazine analogues, highlighting their potential antimicrobial and antimycobacterial activities. These properties are influenced by the compound's structural configuration and the presence of specific functional groups (Patel et al., 2012).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with biological targets, are essential for their utility in medicinal chemistry. The study by Shim et al. (2002) on the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor offers insights into the compound's binding properties and suggests a potential for pharmacological development (Shim et al., 2002).

Aplicaciones Científicas De Investigación

Serotonin Receptor Agonist

1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine shows promise in neuropharmacology due to its interaction with serotonin receptors. It has been identified as a potent inhibitor of serotonin binding to membrane receptors from the rat brain in vitro, suggesting its potential as a serotonin receptor agonist. This is supported by its effects on serotonin turnover in rat brain in vivo, where it decreases 5-hydroxyindoleacetic acid (5-HIAA) concentration without affecting serotonin concentration, indicating its action primarily as a direct serotonin agonist rather than a serotonin uptake inhibitor (Fuller, Snoddy, Mason, & Owen, 1981).

Pharmaceutical Intermediate

The chemical has been studied for its role as a pharmaceutical intermediate. A method for its synthesis from 2,6-dichloro-nitrobenzene and piperazine, involving steps like alkylation, acidulation, and reduction of the nitro group, has been described. This process yields a significant amount of the chemical, highlighting its importance in the pharmaceutical industry (Quan, 2006).

Antimalarial Activity

Its derivatives have been evaluated for antimalarial activity against the Plasmodium falciparum chloroquine-resistant strain in culture. The study suggests the crucial presence of a hydroxyl group, a propane chain, and a fluor for antiplasmodial activity, with certain compounds showing significant inhibition of parasite growth at low doses (Mendoza et al., 2011).

Dopamine Receptor Antagonism

Piperazine derivatives have been identified as potent and selective adenosine A2a receptor antagonists, showing oral activity in rodent models of Parkinson's disease. This highlights their potential therapeutic applications in treating disorders associated with dopamine receptor dysfunction (Vu et al., 2004).

Anticonvulsant Activity

Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, indicates strong antiarrhythmic and antihypertensive activities, suggesting their potential in developing new treatments for related disorders. Their pharmacological effects and alpha-adrenolytic properties, especially those related to the presence of the 1-phenylpiperazine moiety, have been highlighted (Malawska et al., 2002).

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-14(24-16-7-3-2-6-15(16)19)18(23)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUNWFFYRXJMLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)

![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![4-(4-chlorophenyl)-3-(3-methoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4626987.png)

![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)

![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)